molecular formula C21H15N3O2S B3635694 3-benzamido-N-(1,3-benzothiazol-2-yl)benzamide CAS No. 600124-34-3

3-benzamido-N-(1,3-benzothiazol-2-yl)benzamide

Cat. No.: B3635694
CAS No.: 600124-34-3
M. Wt: 373.4 g/mol
InChI Key: JGNVXTBCKOQALP-UHFFFAOYSA-N
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Description

3-benzamido-N-(1,3-benzothiazol-2-yl)benzamide is a complex organic compound that features a benzamide group linked to a benzothiazole moiety. This compound is part of a broader class of benzothiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzamido-N-(1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2-aminobenzothiazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dry dioxane at temperatures ranging from 50 to 60°C . The product is then purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-benzamido-N-(1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Various substituted benzothiazole derivatives.

Mechanism of Action

The mechanism of action of 3-benzamido-N-(1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it can inhibit bacterial growth by interfering with cell wall synthesis or protein function . In cancer research, it may induce apoptosis by targeting specific cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzamido-N-(1,3-benzothiazol-2-yl)benzamide is unique due to its specific structural features that confer distinct biological activities. Its benzamide and benzothiazole moieties contribute to its versatility in various chemical reactions and its potential therapeutic applications .

Properties

IUPAC Name

3-benzamido-N-(1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2S/c25-19(14-7-2-1-3-8-14)22-16-10-6-9-15(13-16)20(26)24-21-23-17-11-4-5-12-18(17)27-21/h1-13H,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNVXTBCKOQALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30361696
Record name ST50631278
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

600124-34-3
Record name ST50631278
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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